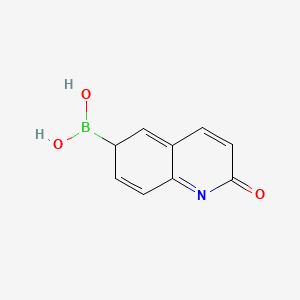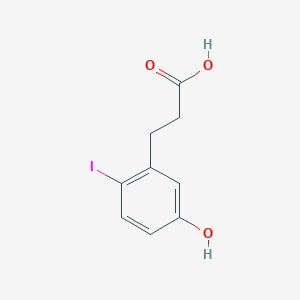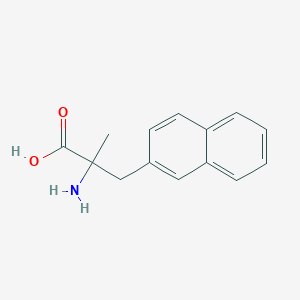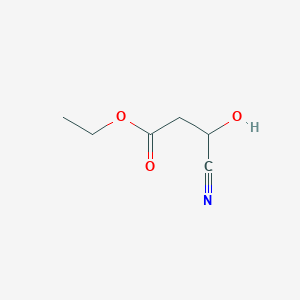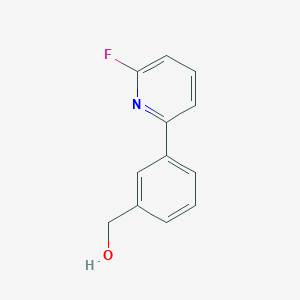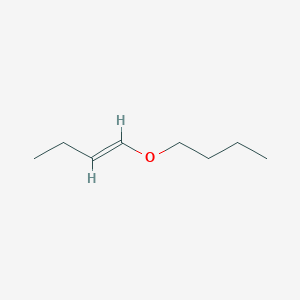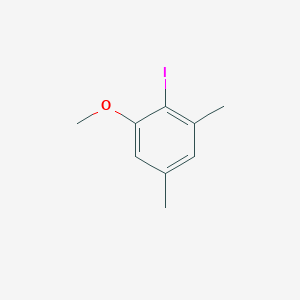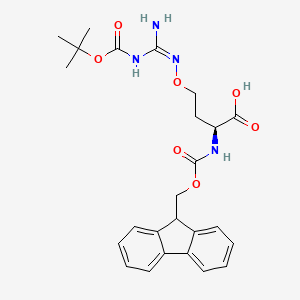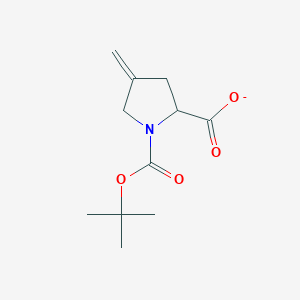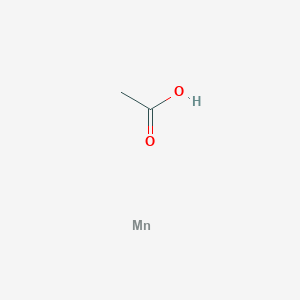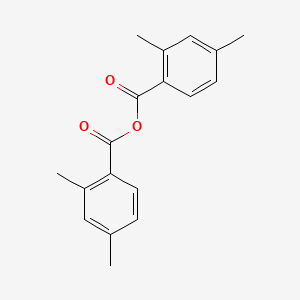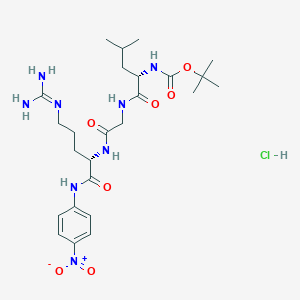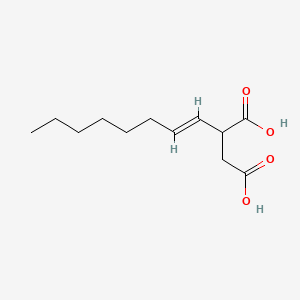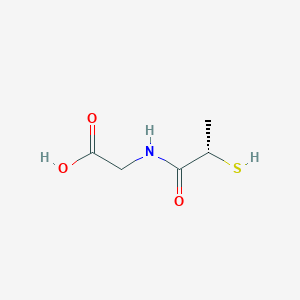
(S)-Tiopronin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tiopronin, also known as (S)-2-mercaptopropionylglycine, is a thiol-containing compound widely used in medicine and research. It is primarily known for its ability to bind heavy metals and is used in the treatment of cystinuria, a condition characterized by the formation of cystine stones in the kidneys.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Tiopronin can be synthesized through several methods. One common synthetic route involves the reaction of glycine with 2-chloropropionic acid, followed by the introduction of a thiol group. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like water or ethanol. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-Tiopronin undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides of this compound.
Reduction: Regeneration of the thiol group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-Tiopronin has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reducing agent in various reactions.
Biology: Employed in the study of protein thiol-disulfide exchange reactions and as a protective agent against oxidative stress.
Medicine: Used in the treatment of cystinuria and as a chelating agent for heavy metal detoxification.
Industry: Applied in the synthesis of nanoparticles and as a stabilizer for colloidal systems.
Mechanism of Action
(S)-Tiopronin exerts its effects primarily through its thiol group, which can form strong bonds with heavy metals and other electrophiles. This binding ability allows it to chelate heavy metals, preventing their accumulation in the body. In the treatment of cystinuria, this compound binds to cystine, increasing its solubility and preventing stone formation.
Comparison with Similar Compounds
Similar Compounds
D-Penicillamine: Another thiol-containing compound used in the treatment of cystinuria and heavy metal poisoning.
N-Acetylcysteine: A thiol-containing antioxidant used in the treatment of acetaminophen overdose and as a mucolytic agent.
Uniqueness
(S)-Tiopronin is unique in its specific application for cystinuria and its ability to form stable complexes with heavy metals. Compared to D-Penicillamine, this compound has a different side effect profile and is often preferred in certain clinical situations. N-Acetylcysteine, while also a thiol-containing compound, is primarily used for its antioxidant properties rather than metal chelation.
Properties
CAS No. |
3625-85-2 |
|---|---|
Molecular Formula |
C5H9NO3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
2-[[(2S)-2-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m0/s1 |
InChI Key |
YTGJWQPHMWSCST-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)S |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


